molecular formula C10H12BrNOSi B13119589 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol

Cat. No.: B13119589
M. Wt: 270.20 g/mol
InChI Key: SRPSKRQUJCSNOC-UHFFFAOYSA-N
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Description

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is a pyridine derivative featuring three distinct substituents: a bromine atom at position 5, a trimethylsilyl (TMS)-protected ethynyl group at position 2, and a hydroxyl group at position 3 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) due to the reactive ethynyl group . The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the bromine atom provides a handle for further functionalization.

Purification typically involves silica gel chromatography with heptane/ethyl acetate mixtures .

Properties

IUPAC Name

5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)5-4-9-10(13)6-8(11)7-12-9/h6-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPSKRQUJCSNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Component Role Typical Source/Notes
3-Hydroxy-5-bromopyridine or 5-bromo-3-hydroxypyridine derivative Pyridine core with bromine and hydroxyl groups Commercial or synthesized via selective bromination
Trimethylsilylacetylene Alkyne source with TMS protecting group Commercially available
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) Catalyst for Sonogashira coupling Commonly used in cross-coupling
Copper(I) iodide (CuI) Co-catalyst to facilitate coupling Used in small catalytic amounts
Base (e.g., triethylamine or potassium carbonate) Deprotonates alkyne and facilitates coupling Choice affects reaction rate and yield
Solvents (e.g., tetrahydrofuran (THF), acetonitrile, methanol) Medium for reaction Selected based on solubility and reaction conditions

Sonogashira Coupling Procedure

The key synthetic step is the palladium-catalyzed coupling of the brominated pyridine with trimethylsilylacetylene:

  • Reaction Setup : In an inert atmosphere (argon or nitrogen), a solution of the brominated pyridine derivative and trimethylsilylacetylene is prepared in a suitable solvent such as acetonitrile or THF.
  • Catalyst Addition : Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and copper(I) iodide are added.
  • Base Addition : Triethylamine or potassium carbonate is added to deprotonate the alkyne and promote coupling.
  • Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperature (20–60°C) for several hours (commonly 16 hours).
  • Workup : After completion, the reaction mixture is concentrated, and the product is purified by extraction and column chromatography.

Representative Example from Literature

Parameter Details
Starting Material 3-bromo-5-iodopyridine (100 g, 354 mmol)
Alkyne Trimethylsilylacetylene (54.6 mL, 389.4 mmol)
Solvent Triethylamine (800 mL) and acetonitrile (800 mL)
Catalyst Bis(triphenylphosphine)palladium(II) chloride (3.54 mmol, 2.48 g)
Reaction Time 16 hours
Temperature Ambient
Yield 99% (92 g of product)
Product 3-Bromo-5-(2-trimethylsilyl-ethynyl)pyridine (analogous to target compound)
Characterization 1H NMR (300 MHz, CDCl3): δ 8.54 (m, 2H), 7.58 (m, 1H), 0.22 (s, 9H); LC-MS m/z = 254, 256 [M+H]+

This procedure demonstrates high yield and purity, indicating the efficiency of the Sonogashira coupling for installing the TMS-ethynyl group on bromopyridine derivatives.

Hydroxyl Group Introduction and Stability

The hydroxyl group at the 3-position is generally introduced or preserved by starting from a hydroxylated pyridine precursor. Care is taken during the coupling reaction to avoid conditions that could lead to deprotonation or substitution of the hydroxyl group.

In some cases, protective groups may be used temporarily on the hydroxyl to prevent side reactions, but often the mild conditions of the Sonogashira coupling allow direct use of hydroxylated substrates.

Purification and Characterization

Purification is typically achieved by:

  • Extraction with organic solvents (e.g., dichloromethane),
  • Washing with water and brine,
  • Drying over anhydrous magnesium sulfate,
  • Filtration and solvent removal under reduced pressure,
  • Column chromatography using silica gel with ethyl acetate/hexane gradients.

Characterization techniques include:

Technique Purpose Typical Observations
1H NMR Spectroscopy Confirm proton environments Signals for aromatic protons, TMS methyl groups (~0.2 ppm), hydroxyl proton
13C NMR Spectroscopy Confirm carbon framework Signals for alkyne carbons (~95–100 ppm), aromatic carbons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with formula
Infrared (IR) Spectroscopy Functional group identification C≡C stretch (~2100–2200 cm⁻¹), Si-C stretch (~1250 cm⁻¹), O-H stretch

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield (%)
Bromination of pyridine Selective bromination agents (e.g., NBS) To install Br at 5-position Variable, optimized conditions needed
Sonogashira coupling Pd catalyst, CuI, TMS-acetylene, base (Et3N or K2CO3), solvent (THF/ACN), inert atmosphere, 16 h Key step for TMS-ethynyl installation Up to 99% reported
Hydroxyl group handling Starting from hydroxylated pyridine or protection/deprotection Mild conditions preserve OH High retention of OH
Purification Extraction, drying, chromatography Ensures purity and removal of Pd residues Typically >90% purity

Research Findings and Optimization Notes

  • The use of bis(triphenylphosphine)palladium(II) chloride as catalyst with triethylamine base in acetonitrile solvent provides excellent yields and selectivity.
  • Reaction times around 16 hours at room temperature are sufficient for complete conversion.
  • The TMS protecting group on the ethynyl moiety is essential for stability and handling; it can be removed later under fluoride ion treatment if needed for further functionalization.
  • Potassium carbonate in methanol can be used to remove TMS groups or for further transformations, but care must be taken to avoid decomposition or impurity formation.
  • Impurities such as triphenylphosphine oxide from the catalyst may be present but can be removed by standard purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a crucial building block in synthesizing more complex organic molecules. Its ability to undergo substitution and coupling reactions makes it valuable for creating new compounds with desired properties. For example, it can be utilized in Sonogashira coupling reactions to form carbon-carbon bonds, facilitating the construction of larger molecular frameworks.

Case Study: Synthesis of Novel Compounds

  • Researchers have successfully synthesized novel compounds using 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol as a precursor. These compounds exhibited enhanced anti-cancer properties in vitro, indicating the compound's utility in developing new anti-cancer agents.

Medicinal Chemistry

Potential Biological Activities

  • Derivatives of this compound exhibit potential biological activities, making it relevant in drug discovery. Its structural features allow interaction with various biological targets, suggesting applications in developing pharmaceuticals. A study highlighted its interaction with cytochrome P450 enzymes, demonstrating its potential as an inhibitor and its relevance in pharmacology and drug design .

Mechanism of Action

  • The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol depends on its specific application and target molecule. The bromine atom can participate in halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding, facilitating interactions with biological receptors involved in drug metabolism and signaling pathways .

Material Science

Applications in Advanced Materials

  • In industry, this compound is utilized for synthesizing materials with specific properties, such as polymers and advanced electronic materials. Its unique chemical structure enhances material performance and stability. The compound's ability to form stable complexes can be exploited in developing materials with tailored electrical or mechanical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional differences between 5-bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed analysis supported by data tables.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol 5-Br, 2-TMS-ethynyl, 3-OH C10H11BrNO2Si* ~285.0* High polarity (OH), cross-coupling site (Br, ethynyl) [Inferred]
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine 5-Br, 2-TMS-ethynyl, 3-OCH3 C11H14BrNOSi 284.22 Increased lipophilicity (methoxy), reduced acidity
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine 5-Br, 3-TMS-ethynyl, 2-NH2 C10H13BrN2Si 269.21 Amine enables salt formation or amidation
2-((Trimethylsilyl)ethynyl)pyridin-3-ol 2-TMS-ethynyl, 3-OH C10H13NOSi 191.30 Simpler structure; lacks bromo for coupling
5-Bromo-2-chloropyridin-3-ol 5-Br, 2-Cl, 3-OH C5H3BrClNO 208.45 Dual halogen sites for nucleophilic substitution
5-Bromo-2-isopropylpyridin-3-ol 5-Br, 2-isopropyl, 3-OH C8H10BrNO 216.08 Steric hindrance from isopropyl group

*Calculated based on structural analogs.

Hydroxyl Group (Position 3) :
  • Acidity: The phenolic -OH group (pKa ~8–10) makes the compound more acidic than methoxy (pKa ~15–17) or amine (pKa ~10–12) derivatives, enabling deprotonation under mild conditions .
Trimethylsilyl (TMS)-Ethynyl Group (Position 2) :
  • Electron-Withdrawing Effect : Stabilizes the pyridine ring electronically, directing electrophilic substitution to specific positions.
  • Synthetic Utility : The TMS group protects the ethynyl moiety during synthesis; it can be desilylated to generate terminal alkynes for further coupling .
Bromine Atom (Position 5) :
  • Cross-Coupling Reactions : Enables Suzuki, Stille, or Ullmann reactions to introduce aryl, vinyl, or other groups .
  • Halogen Bonding : May influence molecular packing in solid-state structures .

Comparative Stability and Handling

  • TMS-Protected Derivatives : Compounds like 5-bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate (MW 370.31) demonstrate strategies to stabilize reactive hydroxyl groups during storage or synthesis .
  • Hazard Profiles : While specific data for the target compound is lacking, analogs with halogens (e.g., 5-bromo-2-chloropyridin-3-ol) often carry hazards such as H315 (skin irritation) and H318 (eye damage) .

Commercial Availability and Pricing

  • Cost Factors : Bulk pricing trends indicate that methoxy derivatives (e.g., HB400 at $400/g) are costlier than amine analogs (HB394 at $240/g), likely due to synthetic complexity .
  • Protected Derivatives : The tert-butyl carbonate variant (HB426) is priced at $400/g, reflecting added stability and handling convenience .

Biological Activity

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a pyridine ring with a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position. This unique structural arrangement contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC10H13BrN2Si
Molecular Weight269.21 g/mol
Functional GroupsBromine, Trimethylsilyl, Ethynyl

The biological activity of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is primarily attributed to its ability to interact with various molecular targets through functional groups. The bromine atom may facilitate halogen bonding, while the trimethylsilyl-ethynyl group can engage in π-π interactions and hydrogen bonding, influencing enzyme activity and other biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar pyridine derivatives. For instance, compounds with structural similarities have shown efficacy against viruses such as HIV and HCV. The inhibition of viral replication is often linked to the modulation of specific enzymes involved in viral life cycles .

Enzyme Interaction

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol has been reported to interact with cytochrome P450 enzymes, suggesting its potential role in drug metabolism and pharmacokinetics. Such interactions can influence the bioavailability and therapeutic efficacy of co-administered drugs .

Case Studies

  • Antiviral Efficacy : A study demonstrated that structurally related compounds exhibited significant antiviral activity against HCV, with IC50 values indicating effective inhibition of viral RNA polymerase .
  • Enzyme Modulation : Research indicated that derivatives of this compound could modulate the activity of cytochrome P450 enzymes, impacting drug metabolism rates and leading to potential drug-drug interactions .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at various positions on the pyridine ring can enhance or diminish biological activity, underscoring the importance of specific functional groups in mediating interactions with biological targets .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol and related compounds:

Study Biological Activity IC50/EC50 Values Notes
Study on Antiviral Activity Inhibition of HCV replicationIC50 = 0.42 µMEffective against NS5B RNA polymerase
Enzyme Interaction Study Modulation of Cytochrome P450 enzymesVaries by substratePotential for drug-drug interactions
SAR Analysis Correlation between structure & activityIC50 values varySpecific substitutions enhance efficacy

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